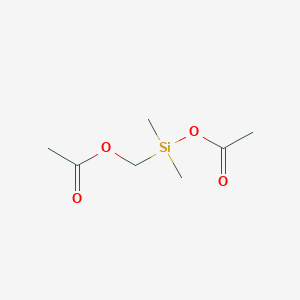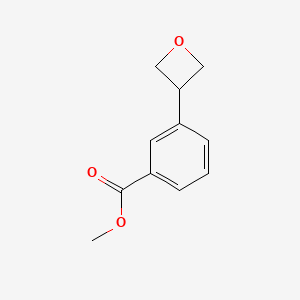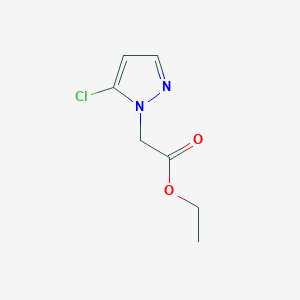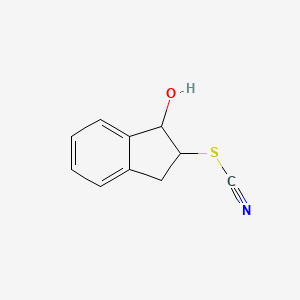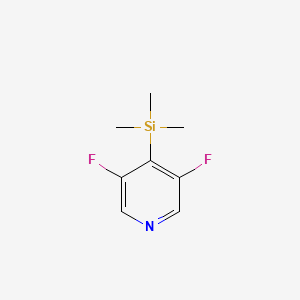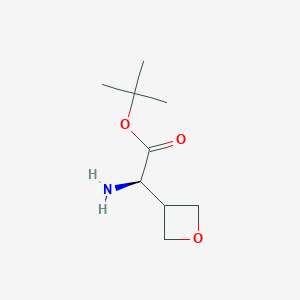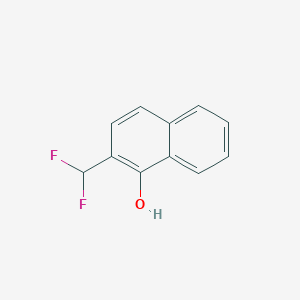
2-(Difluoromethyl)-1-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-1-naphthol is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the hydroxydifluoromethylation of naphthalen-1-yl imidazo[1,2-a]pyridines, which yields the desired product in high yields . This reaction is often carried out using difluorocarbene reagents under controlled conditions to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-1-naphthol may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the naphthol substrate . The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups, such as methyl or hydroxymethyl.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of ethers and esters.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-1-naphthol has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-1-naphthol involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various biological targets . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)-1-naphthol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-Naphthol: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2-(Difluoromethyl)phenol: Similar functional group but attached to a phenol rather than a naphthol moiety.
Uniqueness: 2-(Difluoromethyl)-1-naphthol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and hydrogen bond donating ability . These properties make it particularly valuable in applications where these characteristics are advantageous, such as in drug design and materials science.
Eigenschaften
Molekularformel |
C11H8F2O |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
2-(difluoromethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)9-6-5-7-3-1-2-4-8(7)10(9)14/h1-6,11,14H |
InChI-Schlüssel |
RMXONWFBZONEDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


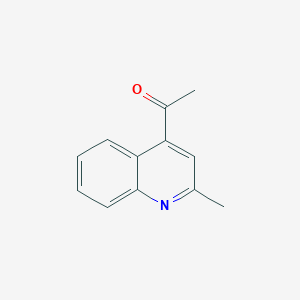
![(2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine](/img/structure/B11905433.png)
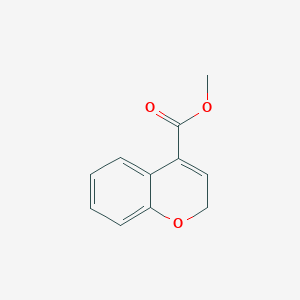
![6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11905446.png)

![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)
